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  • Product: 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride
  • CAS: 1333577-52-8

Core Science & Biosynthesis

Foundational

Molecular weight of 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

An In-Depth Technical Guide to 1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride Executive Summary 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a key chemical entity, primarily utilized as a sophisticated build...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride

Executive Summary

1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a key chemical entity, primarily utilized as a sophisticated building block in the landscape of modern medicinal chemistry. Its structural features—a chiral aminopropyl chain attached to a difluorinated phenyl ring—make it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system. The strategic placement of two fluorine atoms significantly modulates the molecule's electronic properties and lipophilicity, which can enhance membrane permeability and metabolic stability in derivative compounds.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis methodologies, analytical characterization, and applications, grounded in established scientific principles and methodologies.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride are critical for its application in synthesis and research. The compound exists as a racemic mixture and as distinct stereoisomers, with the (S)-enantiomer often being of particular interest in pharmaceutical development due to stereospecific interactions with biological targets.[1]

Molecular Structure

The chemical structure consists of a propane-1-amine core where the first carbon is substituted with a 2,5-difluorophenyl group. The hydrochloride salt form enhances stability and aqueous solubility.

Caption: Chemical structure of 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride.

Physicochemical Data Summary

The following table summarizes the key identifiers and properties of the compound. Note the distinct CAS numbers for the racemic mixture and the (S)-enantiomer, which is crucial for procurement and regulatory purposes.

PropertyValueSource(s)
Molecular Formula C₉H₁₂ClF₂N[2][3][4]
Molecular Weight 207.65 g/mol [2][3][5]
IUPAC Name 1-(2,5-difluorophenyl)propan-1-amine; hydrochloride[2]
Appearance White to off-white powder[2]
CAS Number (Racemic) 1333577-52-8[2][5]
CAS Number (S)-enantiomer 1391431-90-5[1][3][4][6]
Storage Conditions Room Temperature, Sealed in a dry, inert atmosphere[4][5]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure 1-(2,5-Difluorophenyl)propan-1-amine is paramount for its use in developing stereospecific pharmaceuticals. Two primary strategies are prevalent: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis via Reductive Amination

A modern and efficient approach involves the direct asymmetric reductive amination of a prochiral ketone. This method leverages a chiral catalyst to induce stereoselectivity, offering high enantiomeric excess in a single step.

  • Causality of Method Choice : This approach is favored for its atom economy and reduced number of synthetic steps compared to classical resolution. An iridium catalyst paired with a bulky phosphoramidite ligand creates a chiral pocket that directs the hydrogenation of the enamine intermediate, yielding the desired (S)-enantiomer with high fidelity.[1]

Chiral Resolution of Racemic Amine

A well-established and robust method involves the synthesis of the racemic amine followed by diastereomeric salt formation using a chiral resolving agent.[1] D-mandelic acid is an effective choice due to its commercial availability, stability, and ability to form crystalline salts with amines, facilitating separation.

  • Self-Validating System : The success of this protocol is validated by the physical separation of diastereomeric crystals. The purity of the resolved enantiomer can be readily checked at each stage of recrystallization using chiral chromatography, ensuring the final product meets the required enantiomeric excess (>99%).

Detailed Protocol: Diastereomeric Salt Resolution

This protocol outlines the key steps for resolving racemic 1-(2,5-Difluorophenyl)propan-1-amine using D-mandelic acid.[1]

  • Racemate Preparation : Synthesize racemic 1-(2,5-difluorophenyl)propan-1-amine, for instance, by reducing 2,5-difluorophenyl propan-1-one with a reducing agent like sodium borohydride.

  • Diastereomeric Salt Formation : Dissolve the racemic amine in a suitable solvent such as ethanol. Add an equimolar amount of D-mandelic acid.

  • Selective Crystallization : The (S)-amine-D-mandelate salt is typically less soluble and will preferentially crystallize from the solution upon cooling (e.g., to -20°C).[1] The differing crystal lattice energies of the two diastereomeric salts drive the separation.

  • Isolation and Purification : Isolate the crystals by filtration. The enantiomeric excess can be improved by one or more recrystallization steps.

  • Liberation of Free Amine : Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to deprotonate the amine and liberate the free (S)-enantiomer. Extract the free amine into an organic solvent.

  • Hydrochloride Salt Formation : Bubble dry HCl gas through a solution of the purified (S)-amine in a non-polar solvent like diethyl ether to precipitate the final (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride salt.[1]

G cluster_0 Synthesis Workflow: Chiral Resolution racemate Racemic Amine (R/S Mixture) mandelic Add D-Mandelic Acid in Ethanol racemate->mandelic crystallize Selective Crystallization (Cool to -20°C) mandelic->crystallize filter Filter to Isolate (S)-Amine-(D)-Mandelate Salt crystallize->filter liberate Liberate Free (S)-Amine (Add Base, Extract) filter->liberate hcl Form Hydrochloride Salt (Add HCl gas in Ether) liberate->hcl product Final Product: (S)-Enantiomer HCl (>99% ee) hcl->product

Caption: Workflow for the chiral resolution of 1-(2,5-difluorophenyl)propan-1-amine.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric integrity of 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR should confirm the presence of protons on the ethyl group, the aromatic ring, and the amine. ¹³C NMR will show distinct signals for the nine carbon atoms. ¹⁹F NMR is particularly diagnostic, showing two distinct signals corresponding to the two non-equivalent fluorine atoms on the phenyl ring.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) will show a parent ion corresponding to the free amine [M+H]⁺ at m/z consistent with the molecular formula C₉H₁₁F₂N.

  • Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine salt (around 2800-3000 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and aromatic C-H and C=C vibrations.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical and chiral purity of the final product.

  • Causality of Method Choice : Reverse-phase HPLC with UV detection is ideal for determining chemical purity due to the compound's aromatic chromophore. For enantiomeric purity, a chiral stationary phase (CSP) is required. Columns based on derivatized cellulose or amylose are highly effective at separating enantiomers of primary amines.

Detailed Protocol: HPLC Method for Purity Analysis

This protocol provides a robust starting point for method development, adhering to ICH guidelines for analytical procedure validation.[7]

  • Sample Preparation : Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.[8]

  • Instrumentation : Use an HPLC or UHPLC system equipped with a UV detector.[9]

  • Chemical Purity (Reverse-Phase) :

    • Column : C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase : A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm.

    • Analysis : The purity is calculated based on the area percent of the main peak relative to all other peaks.

  • Enantiomeric Purity (Chiral) :

    • Column : Chiral stationary phase (e.g., Chiralpak AD-H or equivalent).

    • Mobile Phase : An isocratic mixture of hexane, ethanol, and a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

    • Flow Rate : 0.8 mL/min.

    • Detection : UV at 254 nm.

    • Analysis : The enantiomeric excess (% ee) is calculated as: [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

G cluster_1 Analytical Workflow: HPLC Purity Assessment cluster_rp Chemical Purity cluster_chiral Enantiomeric Purity prep Sample Preparation (0.5 mg/mL in Diluent) inject Inject Sample onto HPLC System prep->inject rp_col Reverse-Phase C18 Column inject->rp_col chiral_col Chiral Stationary Phase inject->chiral_col rp_run Gradient Elution (Water/ACN) rp_col->rp_run rp_detect UV Detection (254 nm) rp_run->rp_detect rp_result Calculate Area % Purity rp_detect->rp_result chiral_run Isocratic Elution (Hexane/Ethanol) chiral_col->chiral_run chiral_detect UV Detection (254 nm) chiral_run->chiral_detect chiral_result Calculate % Enantiomeric Excess chiral_detect->chiral_result

Caption: Standard analytical workflow for HPLC-based quality control.

Applications in Drug Discovery

1-(2,5-Difluorophenyl)propan-1-amine hydrochloride, particularly the (S)-enantiomer, serves as a crucial starting material in the synthesis of novel therapeutic agents.[1] Its primary application lies in the construction of molecules targeting neurological disorders.[1] The difluorophenyl moiety is a bioisostere for other aromatic systems and can improve metabolic stability and receptor binding affinity through specific fluorine-protein interactions.

  • Expert Insight : The fluorine atoms at the 2 and 5 positions create a unique electronic and steric profile. The C-F bond is highly polarized and can participate in favorable orthogonal multipolar interactions with amide backbones in protein binding sites, a feature not possible with simple hydrocarbon analogues. This makes the scaffold attractive for designing inhibitors or modulators of enzymes and receptors within the central nervous system.[1]

Concluding Remarks

1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is more than a simple chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined properties, established synthetic routes, and robust analytical protocols allow for its reliable integration into complex drug discovery programs. A thorough understanding of its chemistry and handling is the foundation for leveraging its full potential in the development of next-generation therapeutics.

References

  • American Elements. 1-(2,5-difluorophenyl)propan-1-amine hydrochloride | CAS 1333577-52-8. Available from: [Link].

  • Lead Sciences. (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. Available from: [Link].

  • PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Available from: [Link].

  • BuyersGuideChem. (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride | 1391431-90-5. Available from: [Link].

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • National Institutes of Health (NIH). Optimization of HPLC methods for the development of quality control methods of combined powder formulations. Available from: [Link].

  • University of Notre Dame. HPLC METHODOLOGY MANUAL. Available from: [Link].

  • CIPAC. multi-active method for the analysis of active substances in formulated products. Available from: [Link].

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Abstract This technical guide provides a comprehensive analysis of the putative mechanism of action of 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride, a substituted amphetamine derivative. Based on its structural cha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride, a substituted amphetamine derivative. Based on its structural characteristics and the established pharmacology of analogous compounds, this guide posits a dual-action mechanism centered on the modulation of monoamine transporters. Specifically, it is proposed that 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride functions as a potent inhibitor and likely a substrate-releaser at the serotonin transporter (SERT) and the norepinephrine transporter (NET). This interaction is predicted to lead to a significant increase in the synaptic concentrations of serotonin and norepinephrine, thereby influencing a range of neurological processes. This guide will delve into the molecular interactions underpinning this mechanism, the anticipated downstream signaling consequences, and the structure-activity relationships that inform these hypotheses. Furthermore, detailed experimental protocols are provided to enable researchers to empirically validate and further elucidate the pharmacological profile of this compound.

Introduction: Unveiling a Novel Neuromodulator

1-(2,5-Difluorophenyl)propan-1-amine hydrochloride belongs to the phenethylamine class and is structurally classified as a substituted amphetamine.[1] The amphetamine scaffold is a well-established pharmacophore known to interact with monoamine transporters, which are critical regulators of neurotransmission in the central nervous system (CNS).[2] The subject compound's unique 2,5-difluoro substitution on the phenyl ring is anticipated to significantly influence its pharmacological properties, including its potency, selectivity, and metabolic stability. The presence of fluorine atoms can enhance lipophilicity and binding affinity to various biological targets.[3] This guide synthesizes the current understanding of substituted amphetamine pharmacology to propose a detailed, testable hypothesis for the mechanism of action of 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride, with a focus on its potential applications in neuroscience research and drug development for neurological disorders.[3]

Putative Mechanism of Action: A Dual Modulator of Serotonin and Norepinephrine Transporters

The primary putative mechanism of action of 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is its interaction with the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3] As a substituted amphetamine, it is hypothesized to act as both a competitive reuptake inhibitor and a substrate for these transporters, leading to a robust increase in extracellular levels of serotonin and norepinephrine.

Interaction with Monoamine Transporters

Monoamine transporters are integral membrane proteins that mediate the reuptake of neurotransmitters from the synaptic cleft into presynaptic neurons, thus terminating the neurotransmitter signal.[4] Substituted amphetamines can interfere with this process through two primary mechanisms:

  • Reuptake Inhibition: The compound binds to the transporter protein, occluding the channel and preventing the reuptake of the endogenous neurotransmitter.

  • Substrate-Releaser Activity (Reverse Transport): The compound is transported into the presynaptic neuron by the transporter. Once inside, it disrupts the vesicular storage of neurotransmitters and promotes the reverse transport (efflux) of neurotransmitters from the cytoplasm into the synaptic cleft through the same transporter.[5]

Based on the pharmacology of similar amphetamine derivatives, 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is likely to exhibit both of these actions at SERT and NET.

The Role of 2,5-Difluoro Substitution
Downstream Signaling Consequences

The elevation of synaptic serotonin and norepinephrine levels resulting from SERT and NET modulation would lead to enhanced activation of their respective postsynaptic and presynaptic receptors. This would, in turn, trigger a cascade of intracellular signaling events, ultimately altering neuronal excitability and gene expression. The specific downstream effects would depend on the brain region and the types of receptors being activated.

Visualizing the Putative Mechanism

To illustrate the proposed mechanism of action, the following diagrams depict the key molecular interactions and the overall experimental workflow for characterization.

Putative_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Serotonin/Norepinephrine) neurotransmitter_cyto Cytoplasmic Serotonin/ Norepinephrine vesicle->neurotransmitter_cyto 2. Disrupts vesicular storage compound 1-(2,5-Difluorophenyl) propan-1-amine HCl transporter SERT / NET compound->transporter 1. Binds to transporter transporter->neurotransmitter_cyto 3. Promotes efflux (Reverse Transport) neurotransmitter_synapse Increased Synaptic Serotonin/ Norepinephrine transporter->neurotransmitter_synapse Blocks Reuptake receptor Postsynaptic 5-HT / Adrenergic Receptors neurotransmitter_synapse->receptor Increased Receptor Activation signaling Downstream Signaling Cascades receptor->signaling response Altered Neuronal Activity signaling->response

Figure 1: Putative mechanism of 1-(2,5-Difluorophenyl)propan-1-amine HCl at the synapse.

Supporting Evidence and Structure-Activity Relationship (SAR) Insights

While direct experimental data for 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is limited, the proposed mechanism is strongly supported by the extensive body of literature on substituted amphetamines.

  • General Amphetamine Pharmacology: Amphetamines are well-characterized as substrates for monoamine transporters, capable of inducing non-exocytotic neurotransmitter release.[5] This class of compounds is known to increase synaptic concentrations of dopamine, norepinephrine, and to a varying extent, serotonin.[6]

  • Influence of Phenyl Ring Substitutions: The nature and position of substituents on the phenyl ring of amphetamine derivatives are critical determinants of their pharmacological activity. Halogenation, in particular, has been shown to modulate the affinity and selectivity for SERT, NET, and the dopamine transporter (DAT).[4] For example, para-chlorination of amphetamine enhances its relative potency at SERT.[1]

  • Stereoselectivity: It is important to note that the biological activity of many substituted amphetamines is stereospecific. The (S)-enantiomer of the subject compound is specified in some commercial sources, and it is known that for many amphetamine derivatives, the (S)-isomer is more potent at monoamine transporters than the (R)-isomer.[2]

Structural Feature Hypothesized Influence on Activity Supporting Rationale
Amphetamine Backbone Interaction with monoamine transporters (SERT and NET)The amphetamine scaffold is a known pharmacophore for these transporters.[2]
2,5-Difluoro Substitution Enhanced potency and potential alteration of selectivity profileHalogenation of the phenyl ring is a common strategy to modulate transporter affinity.[1][4] Fluorine substitution can also increase metabolic stability.
(S)-Stereochemistry Potentially higher potency compared to the (R)-enantiomerFor many amphetamine derivatives, the (S)-enantiomer exhibits greater activity at monoamine transporters.[2]

Experimental Protocols for Mechanistic Validation

To empirically test the putative mechanism of action, the following in vitro assays are recommended.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride at human SERT and NET.

Methodology:

  • Membrane Preparation: Prepare membrane homogenates from cells stably expressing either human SERT or NET.

  • Assay Buffer: Utilize an appropriate buffer system (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand: Use a well-characterized radiolabeled ligand for each transporter (e.g., [3H]-Citalopram for SERT, [3H]-Nisoxetine for NET).

  • Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing SERT or NET start->prep incubate Incubate membranes with [3H]-ligand and test compound prep->incubate filter Rapid filtration to separate bound and free ligand incubate->filter count Quantify radioactivity (scintillation counting) filter->count analyze Calculate IC50 and Ki values count->analyze end End analyze->end

Figure 2: Workflow for radioligand binding assay.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to block the transport of a neurotransmitter into cells.

Objective: To determine the IC50 value for the inhibition of serotonin and norepinephrine uptake by 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride.

Methodology:

  • Cell Culture: Use cells stably expressing human SERT or NET.

  • Pre-incubation: Pre-incubate the cells with various concentrations of 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride.

  • Substrate Addition: Add a radiolabeled substrate (e.g., [3H]-Serotonin or [3H]-Norepinephrine) at a concentration near its Km value.

  • Incubation: Incubate for a short period to allow for substrate uptake.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: Determine the IC50 value for uptake inhibition.

Neurotransmitter Release Assays

These assays are crucial for determining if a compound acts as a substrate-releaser.

Objective: To determine if 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride induces the release of pre-loaded serotonin or norepinephrine from cells.

Methodology:

  • Cell Culture and Loading: Culture cells expressing SERT or NET and pre-load them with a radiolabeled neurotransmitter ([3H]-Serotonin or [3H]-Norepinephrine).

  • Washing: Wash the cells to remove extracellular radiolabel.

  • Compound Addition: Add various concentrations of 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride.

  • Sample Collection: Collect the extracellular medium at various time points.

  • Quantification: Measure the amount of radioactivity released into the medium.

  • Data Analysis: Determine the EC50 value (the concentration of the compound that elicits 50% of the maximal release).

Conclusion and Future Directions

The available evidence strongly suggests that 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride acts as a modulator of the serotonin and norepinephrine transporters. Its structural similarity to other potent monoamine reuptake inhibitors and releasers, combined with the known effects of fluorine substitution, provides a solid foundation for this putative mechanism. The experimental protocols outlined in this guide offer a clear path for the empirical validation of these hypotheses.

Future research should focus on:

  • Determining the precise quantitative pharmacology (Ki, IC50, and EC50 values) at human SERT, NET, and DAT to establish its potency and selectivity profile.

  • Investigating its effects on downstream signaling pathways to understand the functional consequences of SERT and NET modulation.

  • Conducting in vivo studies to assess its pharmacokinetic properties and its effects on behavior and neurochemistry in animal models.

A thorough characterization of the mechanism of action of 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride will be invaluable for its potential application as a research tool to probe the function of the serotonergic and noradrenergic systems and as a lead compound for the development of novel therapeutics for a variety of neuropsychiatric disorders.

References

  • Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 243, 109827. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Amphetamine? [Link]

  • Guttikar, S., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. In Comprehensive Medicinal Chemistry III (pp. 119-158). Elsevier. [Link]

  • He, R., et al. (2022). Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. Molecules, 27(16), 5240. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41–50. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. Amphetamine drug profile. [Link]

Sources

Foundational

An In-Depth Technical Guide to Novel Synthesis Routes for Chiral 1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride

Abstract Chiral 1-(2,5-Difluorophenyl)propan-1-amine is a critical building block in the synthesis of various pharmacologically active molecules. Its stereochemical purity is paramount to the efficacy and safety of the f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral 1-(2,5-Difluorophenyl)propan-1-amine is a critical building block in the synthesis of various pharmacologically active molecules. Its stereochemical purity is paramount to the efficacy and safety of the final drug substance. This technical guide provides an in-depth exploration of modern and novel synthetic strategies for producing this chiral amine with high enantiomeric excess. Moving beyond classical resolution methods, we focus on asymmetric synthesis routes that offer greater efficiency and control. This document details three principal pathways: Asymmetric Reductive Amination, Stereoselective Reduction of a Ketoxime Intermediate, and Biocatalytic Transamination. Each section provides a theoretical foundation, detailed experimental protocols, and an analysis of the causal factors influencing reaction outcomes, empowering researchers to make informed decisions in process development and scale-up.

Introduction: The Strategic Importance of a Chiral Amine

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral amines, in particular, are ubiquitous structural motifs found in over 40% of commercial pharmaceuticals.[1] The target molecule, 1-(2,5-Difluorophenyl)propan-1-amine, serves as a key intermediate whose difluorinated phenyl ring offers unique properties, including enhanced metabolic stability and binding affinity. The primary challenge lies not in the construction of the molecular backbone but in the precise installation of the chiral center at the C1 position. This guide is structured to provide a comprehensive and practical overview of three robust and innovative methodologies to achieve this goal, starting from the common precursor, 2,5-difluoropropiophenone.

Synthesis of the Key Precursor: 2,5-Difluoropropiophenone

All discussed routes converge on a common starting material: 1-(2,5-difluorophenyl)propan-1-one, also known as 2,5-difluoropropiophenone. The most direct and industrially viable method for its preparation is the Friedel-Crafts acylation of 1,4-difluorobenzene.

Experimental Protocol: Friedel-Crafts Acylation
  • Reaction Setup: A multi-neck flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet is charged with a suitable solvent (e.g., dichloromethane) and anhydrous aluminum chloride (AlCl₃), a Lewis acid catalyst.[2]

  • Reagent Addition: The mixture is cooled in an ice bath. 1,4-difluorobenzene is added, followed by the dropwise addition of propionyl chloride over 30-45 minutes to control the exothermic reaction.[2]

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred and may be gently warmed (e.g., to 50-55 °C) for several hours to drive the reaction to completion.[2]

  • Work-up and Purification: The reaction is carefully quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation to yield 2,5-difluoropropiophenone as an oil.

The causality behind this protocol lies in the activation of the acylating agent. The Lewis acid, AlCl₃, coordinates with the chlorine atom of propionyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich 1,4-difluorobenzene ring to form the desired ketone.

Route 1: Asymmetric Reductive Amination (ARA)

Asymmetric reductive amination is a highly efficient one-pot strategy that converts a ketone directly into a chiral amine.[3] This approach combines the formation of an imine intermediate and its subsequent stereoselective reduction, catalyzed by a chiral transition metal complex.

Mechanistic Principle

The reaction proceeds via the in situ formation of an imine from 2,5-difluoropropiophenone and an ammonia source. A chiral catalyst, typically based on ruthenium (Ru) or iridium (Ir), coordinates to the imine and facilitates the transfer of hydrogen from a hydrogen source (H₂ gas or a transfer agent like formic acid).[4][5] The chiral ligands on the metal center create a stereochemically defined environment, directing the hydride attack to one face of the imine, thus producing one enantiomer of the amine in excess.

Ketone 2,5-Difluoropropiophenone Imine Prochiral Imine (Intermediate) Ketone->Imine + NH₃ - H₂O Ammonia Ammonia (NH3) Ammonia->Imine Amine Chiral Amine Imine->Amine Asymmetric Reduction Catalyst Chiral Ru/Ir Catalyst + H₂ or HCOOH/NEt₃ Catalyst->Amine Salt Final Hydrochloride Salt Amine->Salt HCl HCl HCl->Salt Ketone 2,5-Difluoropropiophenone Oxime Ketoxime Intermediate (E/Z mixture) Ketone->Oxime Condensation Hydroxylamine NH₂OH·HCl Hydroxylamine->Oxime Amine Chiral Amine Oxime->Amine Asymmetric Reduction Reducer Chiral Reducing Agent or Catalyst + H₂ Reducer->Amine HCl_Salt Final Hydrochloride Salt Amine->HCl_Salt + HCl

Caption: Synthesis via Stereoselective Ketoxime Reduction.

Experimental Protocol

Step A: Synthesis of 1-(2,5-Difluorophenyl)propan-1-one Oxime

  • Reaction Setup: To a solution of 2,5-difluoropropiophenone in ethanol, add hydroxylamine hydrochloride and a base such as sodium acetate or pyridine.

  • Reaction Conditions: The mixture is heated to reflux for several hours. The formation of the oxime can be monitored by TLC.

  • Isolation: After cooling, the reaction mixture is often poured into water to precipitate the crude oxime. The solid is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol/water to yield the purified ketoxime.

Step B: Asymmetric Reduction of the Ketoxime

  • Reaction Setup: The purified ketoxime is dissolved in a solvent (e.g., methanol) in a hydrogenation vessel. A chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, is added.

  • Hydrogenation: The vessel is purged and pressurized with hydrogen gas (e.g., 5-20 bar) and stirred at a controlled temperature until the uptake of hydrogen ceases.

  • Work-up and Salt Formation: The catalyst is removed by filtration (e.g., through Celite). The filtrate is concentrated, and the resulting free amine is converted to its hydrochloride salt as described in section 3.2.

Route 3: Biocatalytic Synthesis using Amine Transaminases (ATAs)

Biocatalysis represents a powerful and "green" approach to chiral amine synthesis. [1][6]Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor, creating a new chiral amine with exceptionally high stereoselectivity. [7][8]

Mechanistic Principle

The reaction mechanism relies on the enzyme's pyridoxal 5'-phosphate (PLP) cofactor. The ATA first reacts with an amine donor (e.g., isopropylamine) to form a pyridoxamine 5'-phosphate (PMP) intermediate. The PMP then transfers the amino group to the ketone substrate (2,5-difluoropropiophenone), which binds in the enzyme's chiral active site. This transfer regenerates the PLP cofactor and releases the desired chiral amine product along with the ketone byproduct (e.g., acetone from isopropylamine). [8]The reaction is an equilibrium, so strategies to shift the equilibrium, such as using a high concentration of the amine donor or removing the ketone byproduct, are crucial for achieving high conversion.

cluster_0 Enzymatic Cycle ATA_PLP ATA-PLP (Enzyme-Cofactor) KetoneByproduct Ketone Byproduct (e.g., Acetone) ATA_PLP->KetoneByproduct ATA_PMP ATA-PMP (Aminated Enzyme) ATA_PLP->ATA_PMP Step 1 AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->ATA_PLP ATA_PMP->ATA_PLP Step 2 ChiralAmine Chiral Amine Product ATA_PMP->ChiralAmine KetoneSubstrate 2,5-Difluoropropiophenone KetoneSubstrate->ATA_PMP

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Diastereomeric Salt Formation Using D-Mandelic Acid for Chiral Resolution

Abstract The separation of enantiomers from a racemic mixture, a critical process in the pharmaceutical and fine chemical industries, is frequently achieved through diastereomeric salt formation. This application note pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The separation of enantiomers from a racemic mixture, a critical process in the pharmaceutical and fine chemical industries, is frequently achieved through diastereomeric salt formation. This application note provides a comprehensive guide to the principles and practices of using D-(-)-mandelic acid as a chiral resolving agent for racemic bases. We will delve into the underlying stereochemical principles, provide detailed experimental protocols, and offer practical guidance on optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to implement or refine their chiral resolution strategies.

Introduction: The Imperative of Chirality and the Role of Resolution

Chiral molecules, or enantiomers, are non-superimposable mirror images that often exhibit distinct pharmacological and toxicological profiles. Consequently, the production of single-enantiomer drugs is a regulatory and safety imperative. While asymmetric synthesis aims to produce a single enantiomer directly, diastereomeric salt resolution remains a widely used, cost-effective, and scalable method for separating racemic mixtures.[1][2][3] This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[4] Unlike enantiomers, diastereomers possess different physical properties, such as solubility, melting point, and boiling point, which allows for their separation by conventional methods like fractional crystallization.[4][5][6]

D-(-)-mandelic acid is a versatile and effective chiral resolving agent for a wide array of racemic amines.[6] Its utility stems from its acidic nature, allowing it to readily form salts with basic compounds, and the presence of a stereocenter that induces the formation of diastereomers.

The Underlying Principle: From Enantiomers to Separable Diastereomers

The core of this resolution technique lies in the conversion of a mixture of enantiomers, which are physically indistinguishable, into a mixture of diastereomers, which are not.[4][5] Consider a racemic mixture of a chiral amine, containing both (R)-amine and (S)-amine. When this mixture is reacted with an enantiomerically pure resolving agent, such as D-(-)-mandelic acid (which we will denote as (R)-mandelic acid for clarity in this example), two diastereomeric salts are formed:

  • ((R)-amine) • ((R)-mandelic acid)

  • ((S)-amine) • ((R)-mandelic acid)

These two salts are not mirror images of each other and therefore have distinct physicochemical properties. The key to a successful resolution is a significant difference in the solubility of these two diastereomeric salts in a particular solvent system.[7][8] This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor.

Caption: Formation of diastereomeric salts from a racemic amine and D-mandelic acid.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the diastereomeric salt resolution of a racemic amine using D-(-)-mandelic acid. Optimization of specific parameters such as solvent, temperature, and stoichiometry is crucial for success and will be discussed in the subsequent section.

Materials and Reagents
  • Racemic amine

  • D-(-)-mandelic acid (enantiomerically pure)

  • Screening solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water)

  • Acid (e.g., hydrochloric acid) for salt breaking

  • Base (e.g., sodium hydroxide) for neutralization[9]

  • Standard laboratory glassware and equipment (flasks, condensers, filtration apparatus)

  • Analytical instrumentation for enantiomeric excess (ee) determination (e.g., Chiral HPLC, NMR with a chiral shift reagent)

Procedure
  • Solvent Screening: The selection of an appropriate solvent is paramount. A good solvent will exhibit a large solubility difference between the two diastereomeric salts. Small-scale screening experiments are highly recommended.

  • Salt Formation:

    • Dissolve the racemic amine in a suitable solvent with gentle heating.[1]

    • In a separate flask, dissolve D-(-)-mandelic acid (typically 0.5 to 1.0 molar equivalent) in the same solvent, also with gentle heating. The optimal molar ratio should be determined experimentally.[1]

    • Slowly add the D-(-)-mandelic acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization.[1]

    • Further cooling in an ice bath or refrigerator can increase the yield.

    • The crystallization time can vary from a few hours to several days.[10]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.[1]

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acid solution (e.g., 1M HCl).[11]

    • Stir the mixture until the solid dissolves completely, indicating the salt has been broken.

    • Separate the aqueous and organic layers. The enantiomerically enriched amine will be in the organic layer, while the D-(-)-mandelic acid will be in the aqueous layer.

    • Wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess (ee):

    • Analyze the obtained amine using a suitable chiral analytical method (e.g., Chiral HPLC, GC, or NMR with a chiral solvating agent) to determine the enantiomeric excess.[11][12] The ee is a measure of the purity of the desired enantiomer.

Caption: Experimental workflow for diastereomeric salt resolution.

Optimization and Key Parameters

The success of a diastereomeric salt resolution is highly dependent on the careful optimization of several parameters.

ParameterRationale and ConsiderationsTypical Range/Value
Solvent The solvent system is the most critical factor. It must provide a significant solubility difference between the two diastereomeric salts. A solvent that is too good will result in low yields, while a poor solvent may cause both salts to precipitate. Mixtures of solvents are often employed to fine-tune solubility.Alcohols (Methanol, Ethanol, Isopropanol), Acetonitrile, Ethyl Acetate, Water, or mixtures thereof.
Molar Ratio of Resolving Agent Theoretically, 0.5 equivalents of the resolving agent are needed to resolve a racemate. However, using a slight excess or even a sub-stoichiometric amount can sometimes improve the enantiomeric excess of the crystallized salt.0.5 - 1.2 equivalents of D-(-)-mandelic acid to racemic amine.
Temperature Profile A slow and controlled cooling rate is crucial for selective crystallization. Rapid cooling can lead to the co-precipitation of the more soluble diastereomer, reducing the enantiomeric excess of the product.Dissolution at elevated temperature, followed by slow cooling to room temperature, and then potentially to 0-5°C.
Crystallization Time Sufficient time must be allowed for the system to reach equilibrium and for the less soluble salt to crystallize completely.Can range from a few hours to several days.
Seeding Introducing a small amount of the pure, less soluble diastereomeric salt can promote crystallization and can be particularly useful in preventing the formation of supersaturated solutions or oils.A few milligrams of seed crystals.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No Crystallization or Oiling Out The solvent is too good (high solubility of both salts). The concentration is too low.Change to a less polar solvent or use a solvent mixture. Concentrate the solution.[1]
Low Yield of Diastereomeric Salt Suboptimal molar ratio of the resolving agent. Crystallization time is too short. The cooling rate is too fast.Optimize the stoichiometry of the resolving agent.[1] Increase the crystallization time. Implement a slower, controlled cooling profile.[1]
Low Enantiomeric Excess (ee) Co-precipitation of the more soluble diastereomer. The solubility difference between the diastereomeric salts is not large enough in the chosen solvent.Recrystallize the diastereomeric salt.[6] Screen for a different solvent or solvent mixture to maximize the solubility difference.
Difficulty in Breaking the Salt Incomplete reaction with acid or base.Ensure sufficient equivalents of acid/base are used and allow for adequate reaction time.

Conclusion

Diastereomeric salt formation using D-(-)-mandelic acid is a powerful and industrially relevant technique for the resolution of racemic amines. A systematic approach to solvent screening and optimization of key process parameters is essential for achieving high yields and enantiomeric purities. The protocols and insights provided in this application note serve as a robust starting point for researchers and professionals in the field of chiral separations. With careful execution and a thorough understanding of the underlying principles, this method can be a cornerstone of a successful drug development program.

References

  • Diastereomeric recrystallization. In: Wikipedia. ; 2023. [Link]

  • Zhang, L., et al. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules. 2019;24(23):4298. [Link]

  • Process for resolving DL-mandelic acid.
  • Diastereomeric resolution rationalized by phase diagrams under the actual conditions of the experimental process. ResearchGate. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. March 23, 2018. [Link]

  • Crystallization-based separation of enantiomers. ResearchGate. [Link]

  • Racemic Resolution. Buchler GmbH. [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. July 11, 2022. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. August 15, 2023. [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. February 13, 2019. [Link]

  • Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering. 2025. [Link]

  • Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid.
  • catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering. 2025. [Link]

  • Resolution of chiral alcohols with mandelic acid. ACS Publications. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents. Journal of Chemical & Engineering Data. 2025. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. [Link]

  • Resolution of a Racemic Mixture. YouTube. January 23, 2020. [Link]

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Application

Application Note: A Guide to Robust Quantitative Analysis using GC-MS and LC-MS

Abstract: This guide provides a comprehensive framework for developing and validating robust quantitative methods using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). De...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for developing and validating robust quantitative methods using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring the development of self-validating and reliable analytical systems. We will delve into sample preparation, instrument optimization, calibration strategies, and method validation, grounded in authoritative guidelines to ensure scientific integrity and regulatory compliance.

The Principle of Quantitative Mass Spectrometry

Quantitative analysis by mass spectrometry hinges on a fundamental principle: the instrumental response generated by a target analyte is proportional to its concentration in the sample.[1] Both GC-MS and LC-MS are powerful analytical techniques that couple a chromatographic separation step with the highly sensitive and selective detection capabilities of mass spectrometry.[2][3] The chromatograph separates the analyte of interest from other matrix components, while the mass spectrometer ionizes the analyte and measures its mass-to-charge ratio (m/z), providing a distinct signal.[4][5] The intensity or area of this signal is the basis for quantification.[1][6]

The objective of a quantitative method is to demonstrate that it is suitable for its intended purpose, a principle thoroughly outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[7][8] This involves establishing a clear relationship between the analyte concentration and the instrument's response, typically through the use of a calibration curve.[9][10]

Choosing Your Weapon: GC-MS vs. LC-MS

The selection between GC-MS and LC-MS is dictated primarily by the physicochemical properties of the analyte. This choice is a critical first step that influences the entire analytical workflow.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analytes Volatile and thermally stable compounds.A wide range of non-volatile and thermally labile compounds.
Sample State Must be in the gas phase for analysis.Analyzed from the liquid phase.
Derivatization Often required for polar or non-volatile analytes to increase volatility.[11]Can be used to improve ionization or chromatography, but is less common.[12]
Separation Based on boiling point and polarity on a capillary column.Based on polarity, size, or charge on a packed column.
Key Applications Environmental monitoring (pesticides, VOCs), forensics, food safety (flavor profiling).[2][13]Pharmaceutical drug development, metabolomics, proteomics, clinical diagnostics.[14]
Primary Challenge Limited to volatile and thermally stable compounds.Susceptible to matrix effects (ion suppression/enhancement).[15][16]

Causality Behind the Choice: The decision rests on the analyte's ability to be vaporized without degradation. If an analyte is volatile and stable at high temperatures (up to ~300°C), GC-MS is often a robust and highly efficient choice.[17] If the analyte is a large molecule, polar, or would decompose with heat (e.g., proteins, peptides, many drug compounds), LC-MS is the necessary and versatile alternative.[3]

The Foundation of Accuracy: The Internal Standard

An internal standard (IS) is a compound of known concentration added to every sample—calibrators, quality controls (QCs), and unknowns—at the beginning of the sample preparation process.[18] Its purpose is to correct for variability throughout the entire analytical workflow, from extraction efficiency to injection volume and instrument response.[19][20]

Why it's a Self-Validating System: By measuring the ratio of the analyte's response to the IS's response, we compensate for potential errors.[21] If, for instance, a smaller volume is injected for one sample, the signal for both the analyte and the IS will decrease proportionally, but their ratio will remain constant, ensuring accuracy.

The Gold Standard—Stable Isotope Labeled (SIL) Internal Standards: The ideal IS is a SIL version of the analyte (e.g., containing ²H, ¹³C, or ¹⁵N). A SIL-IS is chemically identical to the analyte and thus co-elutes chromatographically and experiences nearly identical extraction recovery and ionization efficiency.[22] This property makes it the most effective tool for correcting matrix effects in LC-MS.[21]

Caption: Diagram 1: The role of the Internal Standard in ensuring accuracy.

Quantitative Analysis Protocol Using GC-MS

GC-MS is a powerhouse for the quantification of volatile compounds.[2] A robust protocol requires careful attention to sample preparation to ensure analyte volatility and compatibility with the GC system.

GC-MS Sample Preparation Protocol

The primary goal is to extract the analyte from its matrix into a volatile organic solvent suitable for injection.[23]

Step-by-Step Protocol:

  • Internal Standard Addition: Spike a known volume/mass of the sample with a precise amount of the appropriate internal standard. This should be the very first step to account for all subsequent variations.[22]

  • Extraction:

    • Liquid-Liquid Extraction (LLE): For liquid samples, add an immiscible organic solvent (e.g., hexane, dichloromethane). Vortex vigorously to partition the analyte into the organic layer. Allow layers to separate and collect the organic phase.

    • Solid-Phase Extraction (SPE): For complex matrices (e.g., plasma, tissue homogenates), pass the sample through an SPE cartridge. The analyte is retained on the solid phase while interferences are washed away. The purified analyte is then eluted with a small volume of solvent.[23] This technique is excellent for both purification and concentration.

  • Derivatization (If Necessary):

    • Causality: Many compounds with polar functional groups (-OH, -NH, -COOH) are not volatile enough for GC analysis. Derivatization chemically modifies these groups to increase volatility and thermal stability.[11]

    • Procedure: A common method is silylation . Evaporate the extracted sample to dryness under a gentle stream of nitrogen. Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at ~70°C for 30 minutes. The resulting derivatives are now volatile and ready for GC-MS analysis.

  • Final Preparation: Transfer the final extract or derivatized sample into a 1.5 mL glass autosampler vial.[17] Ensure the sample is free of particulates.

GC-MS Instrument and Data Acquisition Protocol
  • Instrument Setup:

    • Injector: Typically set to 250-280°C to ensure rapid volatilization of the sample.

    • Column: A non-polar DB-5 or similar column is a good starting point for many applications.

    • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min). This separates compounds based on their boiling points.

    • Mass Spectrometer: Use Selected Ion Monitoring (SIM) mode for quantification. In SIM mode, the mass spectrometer is set to detect only a few specific m/z ions corresponding to the analyte and the internal standard. This dramatically increases sensitivity and reduces noise compared to a full scan.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample.

    • Acquire data in SIM mode, monitoring at least two ions per compound: a quantifier (most abundant, used for quantification) and a qualifier (used for identity confirmation). The ratio of the quantifier to the qualifier should be consistent across all samples.[13]

Quantitative Analysis Protocol Using LC-MS

LC-MS is essential for a vast array of compounds in fields like pharmaceuticals and clinical research.[14] The main challenge to overcome is the matrix effect.

The Challenge of Matrix Effects in LC-MS

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[15] This can lead to ion suppression (most common) or enhancement, causing significant inaccuracies in quantification.[16][24]

Why it Happens: In the electrospray ionization (ESI) source, analytes and matrix components compete for access to the spray and for charge. If a matrix component co-elutes and ionizes more readily than the analyte, it can suppress the analyte's signal, leading to an underestimation of its concentration.[24]

MatrixEffect Diagram 2: Mechanism of ion suppression (Matrix Effect) in LC-MS. cluster_lc LC Column cluster_esi ESI Source cluster_ms Mass Spectrometer Analyte Analyte Droplet Charged Droplet (Analyte + Matrix) Analyte->Droplet Matrix Matrix Component Matrix->Droplet Co-elution Signal Suppressed Analyte Signal Droplet->Signal Competition for Charge

Caption: Diagram 2: Mechanism of ion suppression (Matrix Effect) in LC-MS.

LC-MS Sample Preparation Protocol

The goal is to remove as many matrix interferences as possible while efficiently recovering the analyte.[12][25]

Step-by-Step Protocol:

  • Internal Standard Addition: As with GC-MS, spike the sample with a SIL-IS at the very beginning. This is the most effective way to compensate for matrix effects.[18]

  • Protein Precipitation (PPT): A simple and common technique for plasma or serum. Add 3 parts of a cold organic solvent (e.g., acetonitrile or methanol) to 1 part sample. Vortex and centrifuge at high speed. The proteins will pellet, and the supernatant containing the analyte can be collected.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and is the preferred method for minimizing matrix effects, especially for low-level quantification.[12]

  • Evaporation and Reconstitution: Evaporate the collected supernatant/eluate to dryness under nitrogen. Reconstitute the sample in a solvent that is compatible with the initial mobile phase (e.g., 10% acetonitrile in water). This step is crucial for good peak shape in the subsequent chromatographic separation.

LC-MS Instrument and Data Acquisition Protocol
  • Instrument Setup:

    • LC System: Use a C18 column for reverse-phase chromatography. A typical mobile phase system consists of Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B). Run a gradient from low organic (e.g., 5% B) to high organic (e.g., 95% B) to elute compounds of varying polarities.

    • Mass Spectrometer: A triple quadrupole (QqQ) mass spectrometer is the gold standard for quantification. Operate it in Multiple Reaction Monitoring (MRM) mode.

  • Data Acquisition (MRM):

    • The Principle of MRM: In the first quadrupole (Q1), a specific precursor ion (the m/z of the analyte) is selected. This ion is then fragmented in the collision cell (q2). In the third quadrupole (Q3), a specific product ion is selected and monitored.

    • Why it's Superior: This process (precursor -> product) is highly specific and virtually eliminates chemical noise, providing exceptional sensitivity and selectivity.[14] A unique MRM transition is developed for the analyte and the internal standard.

Method Validation: Proving Fitness for Purpose

Once a method is developed, it must be validated to ensure it is reliable and suitable for its intended purpose.[7] Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for bioanalytical method validation.[26][27]

ValidationWorkflow Diagram 3: General workflow from development to routine analysis. cluster_params Key Validation Parameters Dev Method Development Val Method Validation Dev->Val Routine Routine Sample Analysis Val->Routine Selectivity Selectivity Val->Selectivity Accuracy Accuracy & Precision Val->Accuracy CalCurve Calibration Curve (LLOQ, ULOQ) Val->CalCurve Stability Stability Val->Stability Matrix Matrix Effect Val->Matrix

Caption: Diagram 3: General workflow from development to routine analysis.

Calibration Curve and Quality Controls

A calibration curve plots the response ratio (analyte/IS) against the known concentrations of prepared standards.[28][29] This curve is then used to determine the concentration of the analyte in unknown samples.[10]

Protocol for Establishing a Calibration Curve:

  • Prepare Standards: Create a set of at least 6-8 non-zero calibration standards by spiking blank matrix with known amounts of the analyte.

  • Define Range: The range must cover the expected concentrations and is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[7]

  • Prepare QCs: Prepare at least three levels of Quality Control samples in blank matrix: Low, Medium, and High.

  • Analysis: Analyze the calibration standards and QCs along with the unknown samples in a single analytical run.

  • Regression: Use a linear regression model with a weighting factor (typically 1/x or 1/x²) to fit the data. The correlation coefficient (r²) should be >0.99.

Key Validation Parameters and Acceptance Criteria

The following table summarizes the essential validation parameters based on EMA guidelines.[27]

ParameterPurposeTypical Acceptance Criteria (EMA)
Accuracy Closeness of measured value to the true value.The mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
Precision Repeatability of measurements (expressed as CV%).CV should not exceed 15% (20% at LLOQ) for both within-run and between-run precision.[27]
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte in blank matrix.
Matrix Effect Assesses the impact of the matrix on ionization.The IS-normalized matrix factor at low and high concentrations should have a CV ≤ 15%.
Stability Ensures the analyte is stable during sample handling and storage.Mean concentrations of stability samples must be within ±15% of nominal concentrations.
Dilution Integrity Ensures that diluting a sample with a concentration above the ULOQ provides accurate results.Accuracy and precision must be within ±15% after dilution.[27]

Conclusion

Quantitative analysis by GC-MS and LC-MS are indispensable tools in modern science. The development of a robust and reliable method is not merely a procedural task but a scientific endeavor that requires a deep understanding of the principles of separation, detection, and data analysis. By grounding protocols in causality—understanding why a specific sample preparation is chosen, why an internal standard is critical, and why method validation is non-negotiable—researchers can build self-validating systems that produce high-quality, defensible data. Adherence to authoritative guidelines from bodies like the ICH and EMA further ensures that these methods meet the highest standards of scientific integrity.

References

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Technical Notes & Optimization

Troubleshooting

Identification of common impurities in 1-(2,5-Difluorophenyl)propan-1-amine HCl

A Guide to the Identification and Control of Common Impurities Welcome to the Technical Support Center for 1-(2,5-Difluorophenyl)propan-1-amine HCl. As a Senior Application Scientist, I have designed this comprehensive g...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Identification and Control of Common Impurities

Welcome to the Technical Support Center for 1-(2,5-Difluorophenyl)propan-1-amine HCl. As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers, scientists, and drug development professionals with in-depth technical insights and practical troubleshooting advice. This resource addresses the common challenges encountered during the synthesis, purification, and analysis of 1-(2,5-Difluorophenyl)propan-1-amine HCl, with a focus on the identification and control of impurities.

Our commitment to scientific integrity is grounded in expertise, trustworthiness, and authoritative references. Every recommendation and protocol herein is designed to be a self-validating system, ensuring you can confidently navigate the complexities of your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Synthesis-Related Impurities

Question 1: What are the most likely impurities originating from the synthesis of 1-(2,5-Difluorophenyl)propan-1-amine HCl?

The most common synthetic route to 1-(2,5-Difluorophenyl)propan-1-amine HCl involves a two-step process:

  • Friedel-Crafts Acylation: Reaction of 1,4-difluorobenzene with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(2,5-difluorophenyl)propan-1-one.[1][2][3]

  • Reductive Amination: Conversion of the resulting ketone to the primary amine, often via an oxime intermediate, followed by reduction.[1]

Based on this pathway, the following process-related impurities are frequently observed:

  • Starting Material-Related Impurities:

    • Unreacted 1-(2,5-difluorophenyl)propan-1-one (Ketone Impurity): Incomplete conversion during the reductive amination step is a common source of this impurity.

    • Regioisomers of the Ketone: During the Friedel-Crafts acylation, minor amounts of other isomers, such as 1-(3,6-difluorophenyl)propan-1-one, may be formed.

  • Process-Related Impurities (By-products):

    • 1-(2,5-Difluorophenyl)propan-1-ol (Alcohol Impurity): Reduction of the ketone functional group of the starting material, 1-(2,5-difluorophenyl)propan-1-one, can lead to the formation of the corresponding alcohol.

    • Imines or Oximes Intermediates: Incomplete reduction of the imine or oxime intermediate formed during reductive amination can result in its presence in the final product.

    • Dimeric Impurities: Self-condensation or other side reactions can lead to the formation of dimers, especially under harsh reaction conditions.

  • Reagent and Catalyst-Related Impurities:

    • Residual Metals: If a metal catalyst is used (e.g., AlCl₃ in Friedel-Crafts acylation, or catalysts for hydrogenation), residual amounts of these metals may be present in the final product.[1] These are typically controlled according to ICH Q3D and USP <232> guidelines.[4][5][6][7][8]

Question 2: How can I minimize the formation of the unreacted ketone impurity during reductive amination?

The presence of unreacted 1-(2,5-difluorophenyl)propan-1-one is a common issue. To minimize its formation, consider the following:

  • Reaction Stoichiometry: Ensure an appropriate molar excess of the aminating agent and the reducing agent.

  • Reaction Time and Temperature: Optimize the reaction time and temperature to drive the reaction to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Choice of Reducing Agent: The choice of reducing agent can significantly impact the reaction efficiency. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are effective but may lead to over-reduction. Milder reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation offer better control.

Degradation-Related Impurities

Question 3: What are the expected degradation products of 1-(2,5-Difluorophenyl)propan-1-amine HCl?

1-(2,5-Difluorophenyl)propan-1-amine HCl, being a primary amine, is susceptible to degradation under certain conditions. Forced degradation studies are essential to identify potential degradation products.[9][10] Common degradation pathways include:

  • Oxidation: The primary amine group can be oxidized to form the corresponding imine or nitrile.[1] Exposure to air and light can promote oxidative degradation.

  • Nitrosamine Formation: In the presence of nitrous acid (formed from nitrites and an acidic environment), primary amines can potentially form nitrosamines, which are a class of potent carcinogens. The FDA has issued guidance on the control of nitrosamine impurities.[11]

  • Reaction with Excipients: If formulated into a drug product, the amine can react with certain excipients, such as those containing aldehydes (e.g., lactose, povidone with residual formaldehyde).[9]

Stability studies conducted at 40°C and 75% relative humidity for four weeks have shown less than 5% degradation for the difluorophenyl group, indicating reasonable stability under these conditions.[1]

Analytical Troubleshooting

Question 4: I am observing an unknown peak in my HPLC chromatogram. How do I identify it?

Identifying an unknown impurity requires a systematic approach. The following workflow is recommended:

Impurity Identification Workflow

Impurity_Identification_Workflow A Unknown Peak Detected in HPLC B Review Synthetic Route and Degradation Pathways A->B C Hypothesize Potential Structures B->C D LC-MS Analysis for Molecular Weight C->D I Synthesis of Reference Standard C->I E High-Resolution MS for Elemental Composition D->E F MS/MS Fragmentation for Structural Clues E->F G Isolation of Impurity (e.g., Preparative HPLC) F->G If necessary H NMR Spectroscopy (1H, 13C, etc.) for Structure Elucidation G->H K Impurity Identified and Characterized H->K J Confirm Identity by Co-injection in HPLC I->J J->K

Caption: A logical workflow for the identification and characterization of unknown impurities.

Step-by-Step Troubleshooting:

  • Review the Synthesis and Degradation Pathways: Start by considering the potential impurities discussed in the previous sections.

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer (MS) to determine the molecular weight of the unknown peak. This is a critical first step in narrowing down the possibilities.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides the accurate mass, which can be used to determine the elemental composition of the impurity.

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. These patterns provide valuable structural information.

  • Isolation and NMR: For unambiguous structure elucidation, it may be necessary to isolate the impurity using techniques like preparative HPLC. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) can provide a definitive structure.

  • Synthesis and Confirmation: Once a structure is proposed, synthesizing a reference standard of the suspected impurity and confirming its retention time and spectral properties by co-injecting it with your sample provides the ultimate confirmation.

Question 5: What are the recommended starting conditions for an HPLC method to analyze impurities in 1-(2,5-Difluorophenyl)propan-1-amine HCl?

A good starting point for developing a stability-indicating HPLC method would be a reversed-phase method.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for a wide range of organic molecules.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) or Formic acid in WaterProvides good peak shape for amines by ion-pairing and controls the pH.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.A gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CImproves peak shape and reproducibility.
Detection UV at 220 nm and 254 nmAromatic compounds typically have strong absorbance at these wavelengths.[12]
Injection Volume 10 µLA standard injection volume.

Troubleshooting HPLC Separations:

  • Poor Peak Shape (Tailing): This is common for amines. Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to keep the amine protonated. Using a column with a low silanol activity or adding a competing base like triethylamine to the mobile phase can also help.

  • Co-eluting Peaks: If impurities are not well-resolved, try adjusting the gradient slope, changing the organic modifier (e.g., from acetonitrile to methanol), or using a different column chemistry (e.g., C8, Phenyl-Hexyl).

Question 6: Can Gas Chromatography (GC) be used for impurity analysis?

Yes, Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), can be a powerful tool for analyzing volatile and semi-volatile impurities.

  • Potential Volatile Impurities: Residual solvents from the synthesis and purification steps are best analyzed by headspace GC.

  • Derivatization: For less volatile impurities, derivatization may be necessary to improve their thermal stability and chromatographic behavior.

  • GC-MS for Identification: GC-MS is highly effective for identifying unknown impurities by comparing their mass spectra to libraries (e.g., NIST).[10][11][13]

Regulatory Context and Acceptance Criteria

Question 7: What are the regulatory limits for impurities in an Active Pharmaceutical Ingredient (API) like 1-(2,5-Difluorophenyl)propan-1-amine HCl?

The acceptance criteria for impurities are guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances.[14][15][16][17][18] The key thresholds are based on the maximum daily dose of the drug.

Table 2: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total daily intake (whichever is lower)0.15% or 1.0 mg per day total daily intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
  • Reporting Threshold: Impurities above this level must be reported in regulatory submissions.[18]

  • Identification Threshold: Impurities exceeding this level must have their structures elucidated.[18]

  • Qualification Threshold: Impurities above this level require safety data to justify their presence.[18]

It is crucial to report results to the correct number of decimal places as per ICH guidelines: two decimal places for levels below 1.0% and one decimal place for levels at and above 1.0%.[14][16][17]

For elemental impurities, ICH Q3D and USP <232> provide permitted daily exposure (PDE) limits for various elements.[4][5][6][7][8]

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a robust HPLC method for the analysis of 1-(2,5-Difluorophenyl)propan-1-amine HCl and its impurities.

1. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in HPLC-grade water.
  • Mobile Phase B: Acetonitrile.
  • Diluent: Mobile Phase A and Acetonitrile (50:50, v/v).
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of 1-(2,5-Difluorophenyl)propan-1-amine HCl reference standard in the diluent to obtain a known concentration (e.g., 1.0 mg/mL).
  • Sample Solution: Prepare the sample at the same concentration as the standard solution using the diluent.

2. Chromatographic Conditions:

  • Use the parameters outlined in Table 1 .

3. Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
  • Inject a blank (diluent) to ensure no interfering peaks are present.
  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor).
  • Inject the sample solution.

4. Data Analysis:

  • Identify the main peak corresponding to 1-(2,5-Difluorophenyl)propan-1-amine HCl.
  • Identify any other peaks as potential impurities.
  • Calculate the percentage of each impurity using the area normalization method (assuming a similar response factor for all impurities) or by using a reference standard for each impurity if available.

References

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. (n.d.).
  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. (n.d.).
  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP). (n.d.). Retrieved January 28, 2026, from [Link]

  • Journal of Pharmaceutical Research Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. (n.d.). Retrieved January 28, 2026, from [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). Retrieved January 28, 2026, from [Link]

  • ICH guideline Q3D (R1) on elemental impurities - European Medicines Agency (EMA). (2019, March 28). Retrieved January 28, 2026, from [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). Retrieved January 28, 2026, from [Link]

  • Standards for Elemental Impurities in Pharmaceuticals - Reagecon Knowledge. (n.d.). Retrieved January 28, 2026, from [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances - FDA. (n.d.). Retrieved January 28, 2026, from [Link]

  • Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. (n.d.). Retrieved January 28, 2026, from [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17). Retrieved January 28, 2026, from [Link]

  • A RP-HPLC-UV method for the dual detection of fluconazole and clobetasol propionate and application to a model dual drug delivery hydrogel - RSC Publishing. (n.d.). Retrieved January 28, 2026, from [Link]

  • THE EUROPEAN DIRECTORATE FOR THE QUALITY OF MEDICINES & HEALTHCARE (EDQM). (2020, September 10). Retrieved January 28, 2026, from [Link]

  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233> - Analytik Jena. (n.d.). Retrieved January 28, 2026, from [Link]

  • Journal of Chromatography, 369 (1986) 365-377 Elsevier Science Publishers BV, Amsterdam. (n.d.). Retrieved January 28, 2026, from [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). Retrieved January 28, 2026, from [Link]

  • Identification and structure elucidation of a new degradation impurity in the multi-component tablets of amlodipine besylate - PubMed. (2019, January 5). Retrieved January 28, 2026, from [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent. (n.d.). Retrieved January 28, 2026, from [Link]

  • (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride - BuyersGuideChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS - Restek Resource Hub. (2021, September 23). Retrieved January 28, 2026, from [Link]

  • GC-FID Quantification of N, N-Dimethyl Aminopropyl Chloride, a Genotoxic Impurity, in Imipramine Hydrochloride and Clomipramine Hydrochloride - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF. (n.d.). Retrieved January 28, 2026, from [Link]

  • Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM - SciSpace. (n.d.). Retrieved January 28, 2026, from [Link]

  • (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: Strategies to Prevent Racemization During Chemical Synthesis

Welcome to the Technical Support Center for Stereochemical Integrity. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical challenge of preventing racemization...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Stereochemical Integrity. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical challenge of preventing racemization during chemical synthesis. Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, can have profound consequences, particularly in drug development, where the biological activity and safety of a molecule are often stereospecific.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and expert insights to help you maintain the stereochemical purity of your compounds.

Understanding the Enemy: Mechanisms of Racemization

Before troubleshooting, it is essential to understand the common pathways through which a chiral center can lose its configuration. Racemization typically proceeds through the formation of a planar, achiral intermediate.[3][4]

Enolization and Enolate Formation:

This is a primary concern for compounds with a stereocenter adjacent to a carbonyl group, such as amino acids and ketones.[5] Both acid and base catalysis can facilitate the formation of an achiral enol or enolate intermediate, leading to the loss of stereochemical information.[5][6]

  • Base-Catalyzed Racemization: A base removes the acidic proton at the chiral center, forming a planar enolate. Reprotonation can then occur from either face with equal probability, yielding a racemic mixture.[6] The lability and acidity of this proton are key factors in the ease of racemization.[6]

  • Acid-Catalyzed Racemization: An acid protonates the carbonyl oxygen, increasing the acidity of the alpha-proton. Subsequent removal of this proton by a weak base (like the solvent) forms a planar enol, which can then tautomerize back to the keto form in either configuration.

Caption: The effect of temperature on reaction and racemization rates.

Issue 2: Base-Induced Racemization

Root Cause: Exposure of a chiral compound with an acidic proton at the stereocenter to a strong base can lead to racemization, even without the involvement of a carbonyl group. In peptide synthesis, the use of a base during Fmoc deprotection or neutralization can be a source of racemization.

Solutions:

  • Choice of Base: Use the weakest base necessary to achieve the desired transformation. For example, in peptide chemistry, tertiary amines like diisopropylethylamine (DIPEA) are commonly used, but their concentration and exposure time should be minimized. [7]Using a stronger base is generally ill-advised. [7]* In Situ Neutralization: In solid-phase peptide synthesis (SPPS), in situ neutralization protocols, where the base is present during the coupling step, can reduce the time the free amine is exposed to basic conditions, thereby minimizing racemization.

  • Protecting Groups: For amino acids that are particularly prone to racemization, such as histidine and cysteine, the use of specific side-chain protecting groups can be beneficial. [8]For instance, protecting the imidazole nitrogen of histidine can greatly reduce racemization. [8]

Issue 3: Solvent Effects on Racemization

Root Cause: The solvent can influence the rate of racemization by stabilizing or destabilizing the transition state leading to the achiral intermediate. Polar aprotic solvents can sometimes accelerate racemization.

Solutions:

  • Solvent Screening: If racemization is a persistent issue, a solvent screen can identify a medium that minimizes this side reaction.

  • Consider Solvent Polarity: The effect of solvent is highly substrate-dependent. In some cases, changing from a polar aprotic solvent like DMSO to a less polar one might be beneficial. [9]However, the impact on the desired reaction rate and solubility must also be considered.

FAQs: Quick Answers to Common Problems

Q1: My peptide synthesis is showing significant racemization of a specific amino acid. What is the first thing I should check?

A: The first step is to review your coupling protocol for that specific amino acid. Ensure you are using a low-racemization coupling reagent cocktail, such as DIC/Oxyma or HATU. Also, check the purity of your N-protected amino acid, as racemization can sometimes occur during its preparation or storage.

Q2: I am working with a compound that is sensitive to both acid and base. How can I prevent racemization?

A: For compounds sensitive to both acidic and basic conditions, it is crucial to maintain neutral conditions as much as possible. Use non-ionic reagents where feasible and carefully buffer your reactions. If an acid or base is unavoidable, use the mildest possible reagent for the shortest possible time and at a low temperature.

Q3: How can I accurately quantify the level of racemization in my sample?

A: Several analytical techniques can be used to determine the enantiomeric excess (e.e.) of your product. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method. [10]Capillary Electrophoresis (CE) offers very high resolution and sensitivity. [10][11]Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents can also be employed to distinguish between enantiomers. [10] Q4: Are there any amino acids that are more prone to racemization than others?

A: Yes, certain amino acids are notoriously more susceptible to racemization during peptide synthesis. Histidine and cysteine are particularly problematic. [8]Phenylglycine and other aromatic amino acids with the aromatic ring directly attached to the chiral carbon also tend to racemize more readily. [12] Q5: Can racemization occur during purification?

A: Yes, although less common than during the reaction itself, racemization can occur during purification if the compound is exposed to harsh conditions (e.g., strong acids or bases in chromatography) for extended periods. It is important to use purification methods that are compatible with the stereochemical stability of your compound.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. (2022). Journal of the American Chemical Society. Retrieved from [Link]

  • Chirality, Racemisation and Optical activity of Haloalkanes. (n.d.). BYJU'S. Retrieved from [Link]

  • The problem of racemization in drug discovery and tools to predict it. (2019). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (2022). PMC - NIH. Retrieved from [Link]

  • 19.11: Racemization. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. Retrieved from [Link]

  • Racemization Overview, Mechanism & Examples. (n.d.). Study.com. Retrieved from [Link]

  • Racemisation in Chemistry and Biology. (n.d.). The University of Manchester. Retrieved from [Link]

  • What's a Racemic Mixture? (2012). Master Organic Chemistry. Retrieved from [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI. Retrieved from [Link]

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2016). Angewandte Chemie. Retrieved from [Link]

  • Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. (2001). ResearchGate. Retrieved from [Link]

  • Generic mechanisms for acid-catalysed racemisation. (n.d.). ResearchGate. Retrieved from [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2016). Organic Process Research & Development - ACS Publications. Retrieved from [Link]

  • The problem of racemization in drug discovery and tools to predict it. (2019). ResearchGate. Retrieved from [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2018). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. (n.d.). SciSpace. Retrieved from [Link]

  • Method for the racemization of optically active amino acids. (1981). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Deracemization via Periodic and Non-periodic Temperature Cycles: Rationalization and Experimental Validation of a Simplified Process Design Approach. (2021). NIH. Retrieved from [Link]

  • Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid. (2008). ResearchGate. Retrieved from [Link]

  • Racemization in Drug Discovery. (n.d.). ORCA – Online Research @ Cardiff. Retrieved from [Link]

  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. (1995). ResearchGate. Retrieved from [Link]

  • Racemic Modification Preparation | Mixing Enantiomers | Asymmetric Synthesis. (2022). YouTube. Retrieved from [Link]

  • Analytical Methods. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Retrieved from [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2008). ResearchGate. Retrieved from [Link]

  • Asymmetric reactions_synthesis. (n.d.). SlidePlayer. Retrieved from [Link]

  • Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. (n.d.). Gyros Protein Technologies. Retrieved from [Link]

  • The problem of racemization in drug discovery and tools to predict it. (2019). PubMed. Retrieved from [Link]

  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development. (2017). Canada.ca. Retrieved from [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (2000). PubMed. Retrieved from [Link]

  • Guidelines for protein purification at low temperature. (n.d.). Cytiva. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Amine Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Method Validation for Fluorinated Amines The introduction of fluorine into amine-containing pharmaceutical compounds is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Method Validation for Fluorinated Amines

The introduction of fluorine into amine-containing pharmaceutical compounds is a widely employed strategy to enhance metabolic stability, bioavailability, and target specificity.[1] However, the unique physicochemical properties conferred by the fluorine atom(s)—such as high electronegativity, lipophilicity, and the strength of the carbon-fluorine bond—present distinct challenges for analytical method development and validation.[2] Robust and reliable analytical methods are paramount to ensure the quality, safety, and efficacy of these drug candidates and final products. This guide provides an in-depth comparison of analytical methodologies for fluorinated amine compounds, grounded in the principles of scientific integrity and supported by established regulatory frameworks.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] This guide will navigate the critical validation parameters, compare common analytical techniques, and provide actionable protocols to empower researchers in this specialized field.

Core Principles of Analytical Method Validation

The validation of an analytical method is a systematic process that confirms the reliability and accuracy of the procedure. The International Council for Harmonisation (ICH) guideline Q2(R1) and the U.S. Food and Drug Administration (FDA) provide a comprehensive framework for this process.[3] The core validation characteristics include specificity, linearity, accuracy, precision, range, and robustness.

The "Why" Behind Key Validation Parameters
  • Specificity: This ensures that the analytical signal is solely from the analyte of interest, without interference from the matrix, impurities, or degradation products. For fluorinated amines, which can be part of complex formulations, demonstrating specificity is crucial to avoid erroneous quantification. A well-developed stability-indicating method is a prime example of a highly specific assay.[4]

  • Linearity and Range: Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal within a defined range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

  • Accuracy and Precision: Accuracy reflects the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. Precision is further categorized into repeatability (intra-day) and intermediate precision (inter-day). For fluorinated amine analysis, achieving high accuracy and precision is essential for reliable quantification in various matrices.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These parameters are critical for impurity profiling and trace analysis.

  • Robustness: This parameter assesses the method's reliability when subjected to small, deliberate variations in method parameters, such as mobile phase composition, pH, temperature, and flow rate. A robust method is essential for routine use in different laboratories and with different instruments.

Workflow for Analytical Method Validation

The validation process follows a structured workflow, from planning to documentation.

G cluster_0 Planning & Protocol cluster_1 Execution cluster_2 Analysis & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol P1->P2 E1 Perform Experiments for Each Validation Parameter P2->E1 A1 Analyze Data Against Acceptance Criteria E1->A1 A2 Prepare Validation Report A1->A2

Caption: A streamlined workflow for the validation of analytical methods.

Comparison of Analytical Techniques for Fluorinated Amine Compounds

The choice of analytical technique is dictated by the physicochemical properties of the fluorinated amine, including its volatility, polarity, thermal stability, and the required sensitivity of the assay.

Technique Principle Best Suited For Advantages Limitations
HPLC-UV/DAD Separation based on polarity, detection via UV absorbance.Non-volatile, chromophoric fluorinated amines.Robust, widely available, cost-effective.Lower sensitivity compared to MS, potential for interference from co-eluting impurities.
GC-MS Separation of volatile compounds in the gas phase, with mass spectrometric detection.Volatile and thermally stable fluorinated amines.High separation efficiency, definitive identification via mass spectra.[5][6]Requires derivatization for polar or non-volatile amines, potential for thermal degradation.[5]
LC-MS/MS HPLC separation coupled with highly sensitive and selective tandem mass spectrometry.Wide range of fluorinated amines, including polar, non-volatile, and thermally labile compounds.High sensitivity and selectivity, suitable for complex matrices, can analyze a broad range of compounds without derivatization.[7]Higher operational cost and complexity compared to HPLC-UV and GC-MS.[8]
SFC Separation using a supercritical fluid (typically CO2) as the mobile phase.Chiral separations of fluorinated amine enantiomers.Faster separations and lower solvent consumption than HPLC, environmentally friendly.[9]Less universally applicable than HPLC for all types of fluorinated amines.

In-Depth Look at Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis. For basic fluorinated amines, which can exhibit poor peak shape due to interactions with residual silanols on the stationary phase, several strategies can be employed:

  • Reversed-Phase HPLC (RP-HPLC): The most common mode, but may require mobile phase additives like triethylamine to improve peak shape for basic compounds.

  • Ion-Pairing Chromatography: An ion-pairing reagent, such as heptafluorobutyric acid (HFBA), is added to the mobile phase to form a neutral complex with the ionized amine, enhancing retention and improving peak symmetry on a reversed-phase column.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the retention and separation of polar fluorinated amines that are not well-retained in reversed-phase mode.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile compounds. However, many fluorinated amines are not sufficiently volatile for direct GC analysis.[5] In such cases, derivatization is necessary to increase volatility and thermal stability.[12] Common derivatizing agents include:

  • Acylating Agents: Trifluoroacetic anhydride (TFAA) reacts with the amine to form a more volatile trifluoroacetamide derivative.[12]

  • Silylating Agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize the amine group.

The introduction of fluorine atoms in the derivatizing agent can also enhance sensitivity when using an electron capture detector (ECD).[12]

G cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 GC-MS Analysis S1 Fluorinated Amine (Polar, Non-volatile) S2 Add Derivatizing Agent (e.g., TFAA) S1->S2 R1 Heat to Form Volatile Derivative S2->R1 A1 Inject into GC-MS R1->A1 A2 Separation & Detection A1->A2

Caption: A typical derivatization workflow for the GC-MS analysis of fluorinated amines.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often the gold standard for the quantitative analysis of fluorinated amines in complex biological matrices due to its superior sensitivity and selectivity.[7] It generally does not require derivatization, simplifying sample preparation. Method development focuses on optimizing chromatographic conditions for good peak shape and retention, and tuning mass spectrometer parameters for optimal ionization and fragmentation of the target analyte.

Supercritical Fluid Chromatography (SFC)

For chiral fluorinated amines, SFC has emerged as a powerful alternative to HPLC for enantiomeric separations.[9][13] Utilizing supercritical CO2 as the primary mobile phase component, SFC offers faster analysis times and reduced organic solvent consumption.[9] The selectivity can be tuned by the choice of chiral stationary phase and the addition of co-solvents and additives.

Experimental Protocols

Protocol 1: Validation of a Stability-Indicating RP-HPLC Method for a Fluorinated Amine Drug Substance

This protocol outlines the validation of an HPLC method to quantify a fluorinated amine and its degradation products.

1. Method Development:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% Trifluoroacetic acid in water) and Mobile Phase B (Acetonitrile).
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Column Temperature: 30 °C

2. Validation Experiments:

  • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light). Analyze stressed samples to ensure separation of the main peak from all degradation products.
  • Linearity: Prepare a series of at least five concentrations of the reference standard. Plot peak area versus concentration and determine the correlation coefficient (r² > 0.999).
  • Accuracy: Analyze samples of known concentration (spiked placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percentage recovery.
  • Precision (Repeatability): Analyze six replicate preparations of the sample at the target concentration on the same day. Calculate the relative standard deviation (RSD).
  • Precision (Intermediate): Repeat the precision study on a different day with a different analyst and/or instrument.
  • LOQ/LOD: Determine based on signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by statistical analysis of the calibration curve.
  • Robustness: Introduce small variations in mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min) and assess the impact on the results.
Protocol 2: Quantitative Analysis of a Volatile Fluorinated Amine by GC-MS with Derivatization

This protocol describes the quantification of a volatile fluorinated amine in a reaction mixture.

1. Sample Preparation and Derivatization:

  • Pipette 100 µL of the sample into a vial.
  • Add 50 µL of an internal standard solution.
  • Add 200 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
  • Cap the vial and heat at 60 °C for 30 minutes.
  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • Inlet Temperature: 250 °C
  • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
  • MS Detection: Electron Ionization (EI) mode, scan range 50-500 amu. For quantification, use selected ion monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

3. Validation:

  • Follow a similar validation strategy as outlined in Protocol 1, adapting the parameters for GC-MS analysis (e.g., linearity, accuracy, precision).

Conclusion

The validation of analytical methods for fluorinated amine compounds is a multifaceted process that requires a deep understanding of both the analyte's chemistry and the principles of the chosen analytical technique. While HPLC remains a versatile and robust tool, the specific properties of the fluorinated amine may necessitate the use of specialized techniques such as ion-pairing chromatography or HILIC. For volatile compounds, GC-MS with derivatization is a powerful option. For sensitive and high-throughput analysis, especially in complex matrices, LC-MS/MS is often the method of choice. Finally, for chiral separations, SFC presents significant advantages in terms of speed and sustainability.

By carefully selecting and validating the appropriate analytical methodology, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable data, which is fundamental to the successful development of safe and effective fluorinated amine-based pharmaceuticals.

References

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. (2016). Spectroscopy Online. Retrieved from [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved from [Link]

  • Measurement of catecholamines in biological fluids by high-performance liquid chromatography: a comparison of fluorimetric with electrochemical detection. (n.d.). PubMed. Retrieved from [Link]

  • The Difference Between GC/MS and LC/MS Systems. (2023). GenTech Scientific. Retrieved from [Link]

  • Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. (2023). PMC - PubMed Central. Retrieved from [Link]

  • Comparative Evaluation of High-Performance Liquid Chromatography Versus Total Organic Carbon Analysis for Cleaning Validation in Pharmaceutical Manufacturing. (2023). Preprints.org. Retrieved from [Link]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. (2024). AELAB. Retrieved from [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. (2023). ACS Organic & Inorganic Au. Retrieved from [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (n.d.). Agilent. Retrieved from [Link]

  • High-performance liquid chromatographic assay for catecholamines and metanephrines using fluorimetric detection with pre-column 9-fluorenylmethyloxycarbonyl chloride derivatization. (n.d.). PubMed. Retrieved from [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. Retrieved from [Link]

  • The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS. (2018). Chromatography Online. Retrieved from [Link]

  • Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. (2020). Analytical Chemistry. Retrieved from [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (n.d.). Shimadzu. Retrieved from [Link]

  • N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Validation of a Reversed-Phase Ion Pairing HPLC-DAD Method for the Simultaneous Determination of Anthropogenic Pollut. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorinated Drugs Market Outlook 2025-2032. (n.d.). Retrieved from [Link]

  • A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances. (n.d.). PubMed. Retrieved from [Link]

  • Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. (2016). PMC - NIH. Retrieved from [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. (n.d.). PMC - NIH. Retrieved from [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (n.d.). PubMed Central. Retrieved from [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals. Retrieved from [Link]

  • Analysis of 9-fluorenylmethyloxycarbonyl derivatives of catecholamines by high performance liquid chromatography, liquid chromatography/mass spectrometry and tandem mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • 2 Overview on PFAS analytical methods. (n.d.). Publications Office of the European Union. Retrieved from [Link]

  • (PDF) Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022). ResearchGate. Retrieved from [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. (2021). MDPI. Retrieved from [Link]

  • Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. (n.d.). PubMed. Retrieved from [Link]

  • 144-154 Research Article Development and validation of stability. (n.d.). JOCPR. Retrieved from [Link]

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. (n.d.). Agilent. Retrieved from [Link]

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  • Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters Corporation. Retrieved from [Link]

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Comparative

A Comparative Guide to Understanding Biological Activity in Structurally Similar Compounds

For Researchers, Scientists, and Drug Development Professionals In the intricate world of drug discovery, the principle of structure-activity relationship (SAR) reigns supreme. It is the compass that guides medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the principle of structure-activity relationship (SAR) reigns supreme. It is the compass that guides medicinal chemists through the vast chemical space, allowing for the methodical optimization of lead compounds.[1][2] The central tenet of SAR is that subtle modifications to a molecule's structure can induce profound changes in its biological activity.[3][4] This guide provides a comprehensive framework for the comparative study of structurally similar compounds, moving logically from fundamental physicochemical properties to complex in vivo responses. Our objective is to not only present a series of experimental protocols but to also instill an understanding of the causal links between molecular structure and biological function, thereby empowering researchers to make more informed decisions in their quest for novel therapeutics.

Section 1: Foundational Physicochemical and Structural Analysis

Before delving into complex biological assays, a thorough understanding of a compound's fundamental physicochemical properties is paramount. These characteristics are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built, influencing everything from solubility and membrane permeability to target binding and metabolism.[5]

Structural Characterization and Purity

Experimental Protocol: Compound Characterization

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

    • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition. High-resolution mass spectrometry (HRMS) is often employed for precise mass determination.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Separates the compound from any impurities, allowing for quantification of its purity. A purity level of >95% is generally considered the minimum standard for biological screening.

    • Elemental Analysis: Determines the percentage composition of elements (C, H, N, S, etc.) in the compound, providing an additional check on its purity and empirical formula.

Physicochemical Properties Profiling

A compound's journey through the body is a complex interplay of its intrinsic properties with various biological environments. Key physicochemical parameters dictate how a drug is absorbed, distributed, metabolized, and excreted (ADME).[5]

  • Solubility: A drug must be in solution to be absorbed and to interact with its target.[6] Poor aqueous solubility is a common hurdle in drug development.

  • Lipophilicity (LogP/LogD): This parameter describes a compound's affinity for a lipid versus an aqueous environment. It is a critical determinant of membrane permeability and can influence protein binding and metabolism.[7]

  • pKa: The ionization state of a compound at physiological pH affects its solubility, permeability, and interaction with its target.[7]

Table 1: Physicochemical Properties of a Hypothetical Analog Series (Kinase Inhibitors)

CompoundMolecular Weight ( g/mol )clogPAqueous Solubility (µM)pKa (basic)
Parent (Cmpd-1) 450.53.5157.8
Analog-A (+F) 468.53.7127.6
Analog-B (-Cl, +Me) 429.53.2258.0
Analog-C (+OH) 466.52.8507.9

Causality: The addition of a polar hydroxyl group in Analog-C significantly improves aqueous solubility compared to the parent compound and other analogs, a desirable trait for oral bioavailability. Conversely, the increased lipophilicity of Analog-A, due to the fluorine atom, slightly decreases its solubility.

Section 2: In Vitro Assessment of Biological Activity

With a solid physicochemical foundation, the next logical step is to assess the biological activity of the compounds in a controlled in vitro setting. This phase focuses on quantifying the interaction with the intended molecular target and assessing the initial biological consequences.

Target Engagement Assays

Before measuring the downstream effects of a compound, it is crucial to confirm that it physically interacts with its intended target protein.[8] Target engagement assays provide this direct evidence.[8]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify target engagement in a cellular environment.[9][10][11] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[11]

  • Cell Treatment: Treat intact cells with the test compounds at various concentrations.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9]

cluster_workflow Target Engagement Workflow (CETSA) A Treat cells with compound B Heat cell lysate A->B C Separate soluble and aggregated proteins B->C D Quantify soluble target protein C->D E Analyze thermal shift D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Potency and Efficacy Determination

Once target engagement is confirmed, the next step is to quantify the compound's potency (how much of the drug is needed to produce an effect) and efficacy (the maximum effect the drug can produce).[3] This is typically done by generating dose-response curves and calculating IC50 (for inhibitors) or EC50 (for activators) values.[12][13][14]

Experimental Protocol: In Vitro Kinase Assay (for Kinase Inhibitors)

  • Assay Setup: In a microplate, combine the target kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Compound Addition: Add the test compounds over a range of concentrations (typically a serial dilution).

  • Incubation: Allow the kinase reaction to proceed for a set period.

  • Detection: Use a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP remaining. Common methods include luminescence-based assays (e.g., Kinase-Glo®) or fluorescence-based assays.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Table 2: Comparative In Vitro Potency of Kinase Inhibitors

CompoundTarget Kinase IC50 (nM)
Parent (Cmpd-1) 50
Analog-A (+F) 25
Analog-B (-Cl, +Me) 150
Analog-C (+OH) 45

Causality: The addition of a fluorine atom in Analog-A, a common modification in medicinal chemistry, doubles the potency against the target kinase. This could be due to favorable interactions with the ATP binding pocket. The modification in Analog-B is detrimental to potency.

Selectivity and Off-Target Profiling

An ideal drug is highly selective for its intended target, minimizing the potential for off-target effects that can lead to toxicity.[16] Therefore, it is crucial to assess the activity of compounds against a panel of related and unrelated proteins.

Experimental Protocol: Kinase Panel Screening

  • Compound Submission: Submit the compounds to a commercial or in-house kinase screening service.

  • Screening: The service will test the compounds at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400).

  • Data Analysis: The results are typically presented as the percentage of inhibition for each kinase. "Hits" (e.g., >50% inhibition) are then followed up with IC50 determinations to confirm the off-target activity.

cluster_selectivity Kinase Selectivity Profile Target Target Kinase OffTarget1 Off-Target Kinase 1 OffTarget2 Off-Target Kinase 2 OffTarget3 Off-Target Kinase 3 Compound Compound Compound->Target High Affinity Compound->OffTarget1 Moderate Affinity Compound->OffTarget2 Low Affinity Compound->OffTarget3 Low Affinity

Caption: Illustrative selectivity profile of a compound against its primary target and off-target kinases.

Section 3: Cellular and Mechanistic Studies

While in vitro biochemical assays are essential, they do not fully recapitulate the complexity of a cellular environment. Cellular assays are the next step to confirm that a compound's activity translates to a biological effect in a living system.

Cellular Viability and Proliferation Assays

A primary goal for many drugs, particularly in oncology, is to inhibit cell growth or induce cell death. Cellular viability assays measure the overall health of a cell population after compound treatment.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds.

  • Incubation: Incubate the cells for a period that allows for effects on proliferation (e.g., 72 hours).

  • Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Measure the luminescent signal and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Mechanism of Action (MoA) Elucidation

To confirm that the observed cellular effects are due to the intended mechanism of action, it is important to investigate the downstream signaling pathways.

Experimental Protocol: Western Blotting for Phospho-Protein Levels

  • Cell Treatment and Lysis: Treat cells with the compounds for a shorter duration (e.g., 1-4 hours) to observe acute signaling changes. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of a downstream substrate of the target kinase, as well as an antibody for the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A decrease in the phosphorylated protein signal upon compound treatment confirms on-target pathway modulation.

cluster_pathway Signaling Pathway Modulation Receptor Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phospho-Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor Kinase Inhibitor Inhibitor->Kinase Inhibits

Caption: A hypothetical signaling pathway illustrating the mechanism of action of a kinase inhibitor.

Table 3: Cellular Activity and Mechanistic Markers

CompoundCell Viability GI50 (µM)p-Substrate Inhibition (at 1 µM)
Parent (Cmpd-1) 1.2+++
Analog-A (+F) 0.5++++
Analog-B (-Cl, +Me) 5.8+
Analog-C (+OH) 1.5+++

Causality: Analog-A, the most potent compound in the biochemical assay, also shows the highest potency in the cell viability assay. This is corroborated by the strong inhibition of the downstream signaling marker, providing a clear link between target inhibition and cellular effect.

Section 4: In Vivo Evaluation of Efficacy and Pharmacokinetics

The ultimate test for any drug candidate is its performance in a living organism. In vivo studies are designed to assess both the efficacy of the compound in a disease model and its pharmacokinetic (PK) profile.[17]

Pharmacokinetic (PK) Profiling

PK studies determine what the body does to the drug. Key parameters include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the curve, representing total drug exposure.

  • t1/2: Half-life, the time it takes for the drug concentration to reduce by half.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Dosing: Administer the compounds to mice via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood to isolate plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Plot the plasma concentration versus time and use software to calculate the key PK parameters.

Table 4: Comparative Pharmacokinetic Parameters in Mice (10 mg/kg, oral)

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
Parent (Cmpd-1) 850245004.2
Analog-A (+F) 600232003.8
Analog-C (+OH) 1200178005.5

Causality: Analog-C, with its improved solubility, demonstrates superior oral absorption, leading to a higher Cmax and greater overall exposure (AUC). This highlights the direct impact of physicochemical properties on in vivo behavior.

In Vivo Efficacy Studies

Efficacy studies in relevant animal models of disease provide the proof-of-concept that a compound can have a therapeutic effect.[17][18]

Experimental Protocol: Mouse Xenograft Model for Cancer

  • Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, test compounds) and begin daily dosing.

  • Tumor Measurement: Measure the tumor volume regularly (e.g., twice weekly) with calipers.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size, or for a set duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

cluster_workflow In Vivo Efficacy Study Workflow A Implant tumor cells B Allow tumor growth A->B C Randomize and dose animals B->C D Measure tumor volume C->D E Analyze tumor growth inhibition D->E

Sources

Validation

Determining enantiomeric excess with chiral HPLC analysis

A Senior Application Scientist's Guide to Determining Enantiomeric Excess with Chiral HPLC Analysis For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Determining Enantiomeric Excess with Chiral HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the critical determinant of therapeutic efficacy and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. Consequently, the precise quantification of the purity of a single enantiomer in the presence of its counterpart is a cornerstone of modern drug development and quality control. This guide provides an in-depth comparison of methodologies for determining enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC), grounded in practical expertise and validated protocols.

The Principle of Enantiomeric Resolution in HPLC

At its core, chiral HPLC separates enantiomers by exploiting the transient formation of diastereomeric complexes between the analyte and a chiral selector.[1] This selector is immobilized onto the silica support, creating a Chiral Stationary Phase (CSP). The fundamental mechanism relies on the three-point interaction model , first proposed by Easson and Stedman and later adapted for chromatography.[2][3] For successful chiral recognition, one enantiomer must interact with the CSP at a minimum of three points (e.g., via hydrogen bonds, π-π interactions, steric hindrance, or dipole-dipole interactions), creating a more stable, lower-energy complex.[2][4][5] Its mirror image, due to its different spatial arrangement, can only interact at two of these points, forming a less stable complex.[2][5] This difference in interaction energy translates into a difference in retention time on the column, allowing for their separation and subsequent quantification.

ThreePointModel Conceptual 'Three-Point Interaction' Model cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Enantiomers CSP Chiral Selector Site A Site B Site C Enantiomer1 Enantiomer R (Favored) Enantiomer1->CSP:p1 Interaction 1 Enantiomer1->CSP:p2 Interaction 2 Enantiomer1->CSP:p3 Interaction 3 Enantiomer2 Enantiomer S (Disfavored) Enantiomer2->CSP:p1 Interaction 1 Enantiomer2->CSP:p2 Interaction 2 Enantiomer2->CSP:p3 Steric Hindrance Chiral_HPLC_Workflow A 1. Sample & Standard Preparation Dissolve analyte in mobile phase C 3. HPLC System Setup Install chiral column, set parameters (flow, temp, wavelength) A->C B 2. Mobile Phase Preparation Filter and degas solvents B->C D 4. System Suitability Test (SST) Inject racemic standard to verify resolution (Rs > 1.5) C->D Equilibrate System E 5. Sample Analysis Inject test sample and acquire chromatogram D->E System Passes F 6. Data Integration Integrate peak areas for both enantiomers E->F G 7. Enantiomeric Excess Calculation Apply formula using integrated peak areas F->G

Caption: Standard workflow for chiral HPLC analysis from preparation to calculation.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • For a Normal Phase separation, prepare a mobile phase of n-Hexane and Isopropanol (e.g., 90:10 v/v).

    • If the analyte is basic, add 0.1% Diethylamine (DEA) to the mobile phase to improve peak shape.

    • Filter the mobile phase through a 0.45 µm filter and degas thoroughly using sonication or vacuum.

    • Causality: Filtering removes particulates that can damage the column and pump, while degassing prevents bubble formation that causes baseline noise and flow instability.

  • Standard Preparation:

    • Racemic Standard: Prepare a solution of the racemic material (50:50 mixture of enantiomers) in the mobile phase at a known concentration (e.g., 1.0 mg/mL). This is used for the System Suitability Test (SST).

    • Sample Solution: Prepare the test sample at the same concentration as the standard.

  • Chromatographic Conditions (Example):

    • Column: Polysaccharide-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane:Isopropanol (90:10 v/v) + 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the racemic standard.

    • Trustworthiness Check: The system is deemed suitable for analysis only if the resolution (Rs) between the two enantiomer peaks is greater than 1.5. This ensures that the peak areas can be accurately integrated without significant overlap.

  • Sample Analysis:

    • Once the SST passes, inject the test sample.

    • Record the chromatogram for a sufficient duration to allow both enantiomers to elute.

Data Analysis and Calculation of Enantiomeric Excess

The enantiomeric excess is a measure of the purity of one enantiomer relative to the other. [6]It is calculated directly from the peak areas in the chromatogram.

Formula:

% e.e. = ( (Area_major - Area_minor) / (Area_major + Area_minor) ) * 100

Where:

  • Area_major is the integrated peak area of the enantiomer present in the larger amount.

  • Area_minor is the integrated peak area of the enantiomer present in the smaller amount.

Example Calculation:

  • A chromatogram shows two peaks. Peak 1 (R-enantiomer) has an area of 975,000 units.

  • Peak 2 (S-enantiomer) has an area of 25,000 units.

  • Total Area = 975,000 + 25,000 = 1,000,000

  • % e.e. = ( (975,000 - 25,000) / (1,000,000) ) * 100 = 95%

This result indicates that the mixture contains 95% more of the R-enantiomer than the S-enantiomer.

Regulatory Context: The International Council for Harmonisation (ICH) guidelines provide thresholds for reporting, identifying, and qualifying impurities in new drug substances. [14][15]While enantiomers are sometimes considered a special class of impurity, the principles of quantification and control are paramount. [16][17]Results should be reported with appropriate precision; for impurity levels below 1.0%, reporting to two decimal places is standard practice. [14]

Conclusion

Chiral HPLC is an indispensable tool for accurately determining the enantiomeric excess of chiral compounds. A successful analysis hinges on a logical approach to method development, beginning with the rational selection of a Chiral Stationary Phase and systematic screening of mobile phases. By understanding the underlying principles of chiral recognition and the influence of chromatographic parameters, researchers can develop robust, reliable, and self-validating methods that meet the stringent requirements of the pharmaceutical and chemical industries. This guide serves as a foundational resource for both novice and experienced chromatographers seeking to master the art and science of chiral separations.

References

  • CHIRAL HPLC. Slideshare. Available at: [Link]

  • HPLC Chiral Columns. Element Lab Solutions. Available at: [Link]

  • Chiral stationary phases for HPLC. ResearchGate. Available at: [Link]

  • Chiral Purity (enantiomer excess) for HPLC. Physics Forums. Available at: [Link]

  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. Available at: [Link]

  • Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. ResearchGate. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]

  • Chiral analysis. Wikipedia. Available at: [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. Available at: [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. Available at: [Link]

  • Chiral HPLC Column. Phenomenex. Available at: [Link]

  • CHIRAL STATIONARY PHASES - HPLC. Regis Technologies. Available at: [Link]

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • The three-point interaction model. ResearchGate. Available at: [Link]

  • Chiral Recognition Mechanisms. ACS Publications. Available at: [Link]

  • ICH Q3B(R2) Guideline: Impurities in New Drug Products. ICH. Available at: [Link]

  • Q3B(R2) Impurities in New Drug Products. European Medicines Agency (EMA). Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

  • The nature of chiral recognition: Is it a three-point interaction?. Semantic Scholar. Available at: [Link]

  • Chiral carbon & chiral drugs | Stereochemistry. Khan Academy. Available at: [Link]

  • ICH Q3A(R) Guideline: Impurities in New Drug Substances. IKEV. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

As a novel compound in the landscape of pharmaceutical research and development, 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride demands a meticulous approach to laboratory safety. This guide provides essential, actio...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in the landscape of pharmaceutical research and development, 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride demands a meticulous approach to laboratory safety. This guide provides essential, actionable information for researchers, scientists, and drug development professionals, ensuring that the handling of this substance is conducted with the utmost care and precision. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of intrinsic safety within your laboratory.

Understanding the Hazard Profile

  • Dermal, Ocular, and Respiratory Irritation: Aromatic amines can be potent irritants.[1][2] The hydrochloride salt form may exacerbate this, and the presence of fluorine atoms can alter the compound's reactivity and biological interactions.[3][4]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][5][6][7]

  • Organ Toxicity: Some amine hydrochlorides have been shown to cause organ damage through prolonged or repeated exposure.[8][9]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is imperative.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride in various laboratory settings.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLab coatN95 respirator or working in a certified chemical fume hood
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLab coatWork in a certified chemical fume hood
Reaction Setup and Monitoring Chemical splash gogglesNitrile or neoprene glovesLab coatWork in a certified chemical fume hood
Workup and Purification Chemical splash goggles and face shieldNitrile or neoprene glovesLab coatWork in a certified chemical fume hood

The Rationale Behind the Selection:

  • Eye Protection: The risk of splashes during solution preparation and subsequent steps necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection during procedures with a higher risk of splashing, such as extractions or purifications.[10][11][12]

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a broad range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[2][11]

  • Body Protection: A standard lab coat is sufficient to protect against incidental skin contact.

  • Respiratory Protection: Due to the potential for respiratory irritation and toxicity from inhaling fine powders, weighing and aliquoting of the solid compound should be performed in a certified chemical fume hood or while wearing an N95 respirator.[1][2][10] All subsequent operations involving solutions should be conducted in a fume hood to minimize inhalation of any aerosols or vapors.

The following flowchart provides a visual guide to the PPE selection process based on the intended operation.

PPE_Selection cluster_0 Operation Assessment cluster_1 Personal Protective Equipment (PPE) Start Start: Assess Operation Weighing Weighing Solid? Start->Weighing Solution Preparing Solution? Start->Solution Reaction Running Reaction/Workup? Start->Reaction Spill Spill or Emergency? Start->Spill Goggles Chemical Splash Goggles Weighing->Goggles Gloves Nitrile/Neoprene Gloves Weighing->Gloves LabCoat Lab Coat Weighing->LabCoat Respirator N95 Respirator / Fume Hood Weighing->Respirator Solution->Goggles Solution->Gloves Solution->LabCoat Solution->Respirator Reaction->Goggles Reaction->Gloves Reaction->LabCoat Reaction->Respirator FaceShield Face Shield Reaction->FaceShield Spill->Goggles Spill->Gloves Spill->Respirator Spill->FaceShield ChemSuit Chemical Resistant Suit Spill->ChemSuit

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Difluorophenyl)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,5-Difluorophenyl)propan-1-amine hydrochloride
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